2-Mercapto-4,6-dimethylnicotinamide

NAMPT inhibition NAD biosynthesis enzymatic assay

Essential Prasugrel Impurity 4 reference standard (CAS 79927-21-2) for ANDA analytical method validation, forced degradation studies, and QC release testing. Also serves as a selective NAMPT inhibitor (Ki=82nM) for oncology research. Supplied with full COA, HPLC/NMR characterization, and optional USP/EP traceability. Non-substitutable for method compliance.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 79927-21-2
Cat. No. B117518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4,6-dimethylnicotinamide
CAS79927-21-2
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=S)N1)C(=O)N)C
InChIInChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12)
InChIKeyPNUHWHVTEYTPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-4,6-dimethylnicotinamide CAS 79927-21-2 Procurement Guide: Compound Class, Regulatory Role, and Research-Grade Specifications


2-Mercapto-4,6-dimethylnicotinamide (CAS 79927-21-2; synonym: 4,6-dimethyl-2-mercaptonicotinamide; 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide) is a thiol-containing nicotinamide derivative with molecular formula C8H10N2OS and molecular weight 182.24 g/mol . The compound features a mercapto (-SH) group at the 2-position and methyl groups at the 4- and 6-positions of the pyridine ring. It exists in tautomeric equilibrium between the thiol and thione forms (4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide) . The compound is commercially available as a research-grade chemical with standard purity specifications of ≥95% and is supplied with batch-specific analytical data including NMR, HPLC, and GC characterization reports .

Why 2-Mercapto-4,6-dimethylnicotinamide Cannot Be Substituted with Generic Nicotinamide Analogs in Analytical and Biological Workflows


Generic substitution with unsubstituted 2-mercaptonicotinamide (CAS 50596-67-3) or 2-chloro-4,6-dimethylnicotinamide (CAS 140413-44-1) fails because these analogs lack the precise combination of functional groups required for specific analytical and biological applications. The presence of both the mercapto (-SH) group and the 4,6-dimethyl substitution pattern creates a unique electronic and steric environment that governs both chromatographic retention behavior and molecular recognition at specific biological targets . In pharmaceutical analytical workflows, this compound serves as Prasugrel Impurity 4—a structurally defined impurity standard with exact mass of 182.05100 Da—where substitution with any other analog would invalidate method validation, regulatory compliance, and traceability to pharmacopeial standards such as USP or EP [1]. The specific substitution pattern also dictates distinct biological interaction profiles: the compound demonstrates measurable affinity for nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 82 nM, a property that cannot be extrapolated to structurally divergent analogs [2].

Quantitative Differentiation Evidence for 2-Mercapto-4,6-dimethylnicotinamide CAS 79927-21-2: Direct Comparator Data for Procurement Decisions


Enzymatic Inhibition: NAMPT Ki Comparison with 2-Mercaptonicotinamide and 2-Chloro-4,6-dimethylnicotinamide

2-Mercapto-4,6-dimethylnicotinamide exhibits potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 82 nM in competitive binding assays [1]. In contrast, 2-mercaptonicotinamide (CAS 50596-67-3, lacking the 4,6-dimethyl groups) shows no detectable NAMPT inhibitory activity (Ki > 10,000 nM) under identical assay conditions [2]. 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1), which replaces the mercapto group with chlorine while retaining the 4,6-dimethyl substitution, also lacks measurable NAMPT inhibition [3].

NAMPT inhibition NAD biosynthesis enzymatic assay

CYP2C9 Metabolic Interaction Profile: Distinct Inhibition Pattern Versus Unsubstituted Nicotinamide Derivatives

2-Mercapto-4,6-dimethylnicotinamide demonstrates measurable inhibition of human CYP2C9 in liver microsome assays using (S)-warfarin as substrate, as documented in BindingDB CYP inhibition screening [1]. This metabolic interaction profile is specific to the 4,6-dimethyl-2-mercapto substitution pattern. The parent compound 4,6-dimethylnicotinamide (CAS: not registered, C8H10N2O, lacking the mercapto group) shows no CYP2C9 inhibition under comparable assay conditions [2], indicating that the mercapto (-SH) moiety is essential for cytochrome P450 engagement.

CYP450 inhibition drug metabolism hepatic microsome assay

Mass Spectrometric Identification: Exact Mass Differentiation from Closely Related 4,6-Dimethylnicotinamide Analogs

2-Mercapto-4,6-dimethylnicotinamide possesses a calculated monoisotopic exact mass of 182.05100 Da (molecular formula C8H10N2OS), which enables unambiguous LC-MS differentiation from closely related 4,6-dimethylnicotinamide analogs . In contrast, 4,6-dimethylnicotinamide (C8H10N2O) has an exact mass of 150.07931 Da (difference of 31.97169 Da due to oxygen replacing sulfur). 2-Chloro-4,6-dimethylnicotinamide (C8H9ClN2O) has an exact mass of 184.04034 Da with a distinct chlorine isotopic signature (3:1 ratio for m/z 184/186) . N,N-Dimethyl-2-mercaptonicotinamide (C8H10N2OS, same molecular formula) shares the identical nominal mass (182.24 g/mol) but exhibits different chromatographic retention due to tertiary amide versus primary amide polarity .

LC-MS exact mass analytical chemistry impurity profiling

Regulatory Compliance: Prasugrel Impurity 4 Reference Standard with Pharmacopeial Traceability

2-Mercapto-4,6-dimethylnicotinamide is formally designated as Prasugrel Impurity 4 (4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide) and is supplied with comprehensive characterization data compliant with regulatory guidelines for pharmaceutical analytical method development [1]. Unlike general research-grade nicotinamide derivatives, this specific impurity reference standard is qualified for use in Abbreviated New Drug Application (ANDA) submissions, analytical method validation (AMV), quality control (QC), and commercial production of Prasugrel [2]. The product can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility—a critical requirement for regulatory submissions [1]. Generic 4,6-dimethylnicotinamide analogs (e.g., CAS 140413-44-1 or 121650-19-9) lack this regulatory qualification status and cannot be substituted for ANDA filing purposes.

reference standard pharmaceutical impurity ANDA filing method validation

Procurement-Driven Application Scenarios for 2-Mercapto-4,6-dimethylnicotinamide CAS 79927-21-2: Where This Specific Compound Is Required


Pharmaceutical ANDA Filing: Prasugrel Impurity 4 Reference Standard for Method Validation

Procurement of 2-mercapto-4,6-dimethylnicotinamide is mandatory for laboratories performing analytical method development, method validation (AMV), and quality control (QC) for Prasugrel active pharmaceutical ingredient (API) and finished dosage forms. This compound is formally designated as Prasugrel Impurity 4 and is the only acceptable reference standard for this specific impurity peak in RP-HPLC and LC-MS methods supporting ANDA submissions [1]. The reference standard is supplied with comprehensive Certificates of Analysis (COA), detailed characterization data, and optional traceability to USP or EP pharmacopeial standards—requirements that general research-grade nicotinamide analogs cannot meet. Procurement should be sourced from suppliers specializing in pharmaceutical impurity reference standards to ensure regulatory compliance [1][2].

Forced Degradation Studies and Stability-Indicating Method Development

In forced degradation (stress testing) studies of Prasugrel formulations, 2-mercapto-4,6-dimethylnicotinamide serves as a critical impurity marker for stability-indicating analytical method validation [1]. The compound's exact mass of 182.05100 Da and specific chromatographic retention enable unambiguous peak identification in LC-MS degradation product profiling [2]. Procurement of this specific compound is essential because the mercapto/thione tautomeric equilibrium affects chromatographic behavior under varying pH conditions, a property not shared by oxygen or chloro analogs. Regulatory guidance requires the use of characterized reference standards for each identified impurity peak; substitution with incorrect analogs will compromise method validation and could delay regulatory approval [1].

NAMPT Inhibitor Screening and NAD+ Biosynthesis Research

For academic and pharmaceutical research programs investigating nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic target in oncology or metabolic diseases, 2-mercapto-4,6-dimethylnicotinamide provides a valuable tool compound with a documented Ki of 82 nM [1]. The compound serves as a positive control or reference inhibitor in enzyme inhibition assays, leveraging its >120-fold selectivity over 2-mercaptonicotinamide and its complete dependence on the 4,6-dimethyl substitution pattern for target engagement [1]. Researchers developing novel NAMPT inhibitors for cancer therapy or studying NAD+ salvage pathway biology must procure this specific compound; structurally related analogs (e.g., 2-mercaptonicotinamide or 2-chloro-4,6-dimethylnicotinamide) lack NAMPT inhibitory activity and will generate false-negative results in screening campaigns [1][2].

CYP2C9 Drug-Drug Interaction Liability Assessment

In vitro ADME/Tox laboratories performing cytochrome P450 inhibition profiling can utilize 2-mercapto-4,6-dimethylnicotinamide as a probe to assess structure-activity relationships for CYP2C9 engagement [1]. The compound demonstrates measurable CYP2C9 inhibition in human liver microsomes, a property that distinguishes it from the parent 4,6-dimethylnicotinamide structure which shows no CYP2C9 interaction [1]. Procurement of this specific mercapto-containing analog is required for accurate assessment of the role of the thiol moiety in CYP enzyme binding; substitution with the non-mercapto parent compound will eliminate the CYP2C9 signal entirely and lead to incorrect structure-activity conclusions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercapto-4,6-dimethylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.